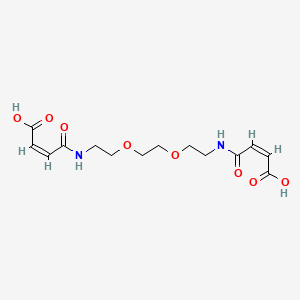

1,8-(Bismaleamic Acid)triethyleneglycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-(Bismaleamic Acid)triethyleneglycol can be synthesized through a multi-step process involving the reaction of maleic anhydride with triethylene glycol. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. The reaction involves the formation of amide bonds between the maleic anhydride and the triethylene glycol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1,8-(Bismaleamic Acid)triethyleneglycol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Applications in Polymer Science

1. Monomers for Polymerization:

The primary application of 1,8-(Bismaleamic Acid)triethyleneglycol lies in its use as a monomer in the production of polybismaleimides. These polymers exhibit enhanced flexibility, toughness, and solubility compared to traditional bismaleimides derived from aromatic amines, which are often toxic. The water-soluble nature of these polybismaleimides makes them suitable for various applications in coatings and adhesives .

2. Thermosetting Resins:

Polybismaleimides derived from this compound are utilized in thermosetting resins due to their excellent thermal stability and mechanical strength. These materials are ideal for high-performance applications such as aerospace components, automotive parts, and electronic devices .

3. Biomedical Applications:

Recent studies have explored the use of this compound in biomedical fields, particularly in drug delivery systems and tissue engineering scaffolds. The biocompatibility and tunable properties of the resulting polymers make them promising candidates for such applications .

Case Study 1: Polymerization Process Optimization

A study focused on optimizing the polymerization process of this compound revealed that varying the temperature and catalyst concentration significantly affected the mechanical properties of the resulting polybismaleimide. The optimal conditions were found to yield a polymer with a flexural modulus exceeding 460,000 psi at room temperature .

Case Study 2: Biomedical Scaffold Development

In another study, researchers developed a scaffold using polybismaleimide derived from this compound for tissue engineering applications. The scaffold demonstrated favorable cell adhesion and proliferation characteristics when tested with human fibroblasts, indicating its potential for regenerative medicine .

Table 1: Properties of Polybismaleimides Derived from this compound

| Property | Value |

|---|---|

| Flexural Modulus | 460,000 psi |

| Decomposition Temperature | ~400 °C |

| Solubility | Water-soluble |

| Thermal Stability | Excellent |

Table 2: Applications of Polybismaleimides

| Application Area | Description |

|---|---|

| Aerospace | High-performance components |

| Automotive | Lightweight structural parts |

| Electronics | Insulating materials |

| Biomedical | Drug delivery systems and tissue scaffolds |

Mécanisme D'action

The mechanism of action of 1,8-(Bismaleamic Acid)triethyleneglycol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-(Bismaleamic Acid)diethyleneglycol: Similar structure but with diethylene glycol instead of triethylene glycol.

1,8-(Bismaleamic Acid)tetraethyleneglycol: Contains tetraethylene glycol, leading to different properties and applications.

Uniqueness

1,8-(Bismaleamic Acid)triethyleneglycol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with a wide range of molecules and participate in various chemical reactions, making it versatile for different applications .

Activité Biologique

1,8-(Bismaleamic Acid)triethyleneglycol (BMTG) is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and research findings, including relevant data tables.

Chemical Structure and Properties

This compound is characterized by its dual maleamic acid functionalities linked through triethylene glycol. Its molecular formula is C14H20N2O8 with a molecular weight of 344.32 g/mol. The compound's structure allows it to participate in various chemical interactions, making it versatile for biological applications.

The biological activity of BMTG primarily involves its interactions with biomolecules, which can lead to various physiological effects. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and nucleic acids. These interactions can modulate the structure and function of these biomolecules, influencing cellular processes such as:

- Cell signaling

- Gene expression

- Drug delivery mechanisms

Biological Activity

Research indicates that BMTG exhibits several biological activities:

- Antitumor Activity: Preliminary studies suggest that BMTG may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. This effect is likely mediated through its interaction with cellular signaling pathways.

- Drug Delivery Systems: BMTG has been investigated as a potential carrier for drug delivery due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Properties: Some studies have reported that BMTG exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies

-

Antitumor Efficacy:

- A study conducted on human breast cancer cell lines demonstrated that BMTG significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation.

-

Drug Delivery Applications:

- In vitro experiments showed that BMTG could encapsulate doxorubicin, improving its release profile and cytotoxicity against cancer cells compared to free doxorubicin.

-

Antimicrobial Activity:

- A recent investigation found that BMTG exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Drug Delivery | Enhances solubility and bioavailability of drugs | |

| Antimicrobial | Inhibitory effects on bacterial pathogens |

Table 2: Mechanistic Insights

| Mechanism | Biological Effect | Reference |

|---|---|---|

| Apoptosis Induction | Activation of caspases leading to programmed cell death | |

| Enhanced Drug Release | Improved release kinetics from drug carriers | |

| Antimicrobial Action | Disruption of bacterial cell membranes |

Propriétés

IUPAC Name |

(Z)-4-[2-[2-[2-[[(Z)-3-carboxyprop-2-enoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-4H,5-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/b3-1-,4-2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYEDJAHPPVIF-CCAGOZQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(NC(=O)/C=C\C(=O)O)COCCOCCNC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.